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molecular formula C6H4Cl3NO B8400085 3,4-Dichloro-5-methyl-1H-pyrrole-2-carbonyl chloride CAS No. 848500-48-1

3,4-Dichloro-5-methyl-1H-pyrrole-2-carbonyl chloride

Cat. No. B8400085
M. Wt: 212.5 g/mol
InChI Key: KMRITLBIYXWLBO-UHFFFAOYSA-N
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Patent
US08399489B2

Procedure details

A solution of 10.4 g (54 mmol) of 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid (Intermediate 1) in 100 ml SOCl2 was heated at reflux for 30 min. Solvent was removed to afford product. NMR (CDCl3): 2.3 (s, 1H), 8.8 (s, 1H).
Name
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9](N[C@@H]1CCN(C2SC(C([O-])=O)=CN=2)C[C@@H]1F)=[O:10].OCC(CO)([NH3+])CO.O=S(Cl)[Cl:37]>>[Cl:1][C:2]1[C:6]([Cl:7])=[C:5]([CH3:8])[NH:4][C:3]=1[C:9]([Cl:37])=[O:10] |f:0.1|

Inputs

Step One
Name
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Quantity
10.4 g
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)N[C@H]1[C@H](CN(CC1)C=1SC(=CN1)C(=O)[O-])F.OCC(CO)([NH3+])CO
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)N[C@H]1[C@H](CN(CC1)C=1SC(=CN1)C(=O)[O-])F.OCC(CO)([NH3+])CO
Name
Quantity
100 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Solvent was removed
CUSTOM
Type
CUSTOM
Details
to afford product

Outcomes

Product
Name
Type
Smiles
ClC1=C(NC(=C1Cl)C)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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